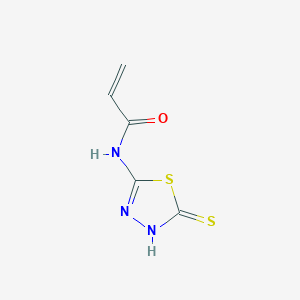![molecular formula C15H16N2O B14332775 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 103110-78-7](/img/structure/B14332775.png)
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of quinomethanes, which are derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-amino-4,5-dimethylaniline with cyclohexa-2,4-dien-1-one under specific conditions. One common method involves heating the reactants in a solvent such as toluene at elevated temperatures, often with the addition of a catalyst like piperidine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its corresponding hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-[(2-thiazolylamino)methylidene]-1-cyclohexa-2,4-dienone
- 2,4-Dibromo-6-[(2,6-dimethyl-1-piperidinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
- 2-Methoxy-4-[(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Uniqueness
What sets 6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one apart from similar compounds is its specific substitution pattern and the presence of the amino group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
103110-78-7 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-[(2-amino-4,5-dimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-10-7-13(16)14(8-11(10)2)17-9-12-5-3-4-6-15(12)18/h3-9,18H,16H2,1-2H3 |
Clé InChI |
OZSIOORGQIYOOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)N=CC2=CC=CC=C2O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


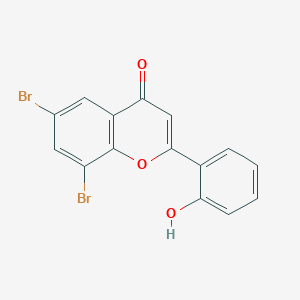
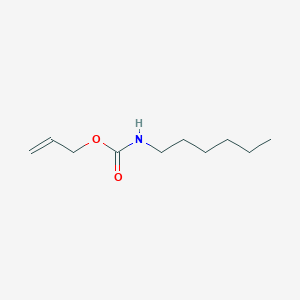

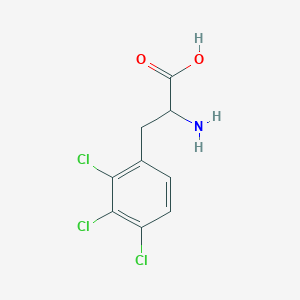
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

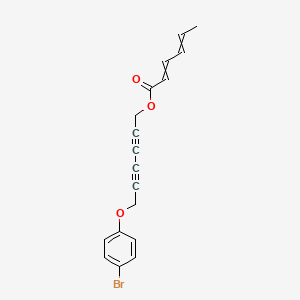
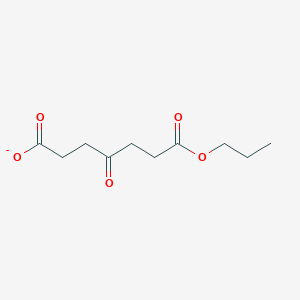


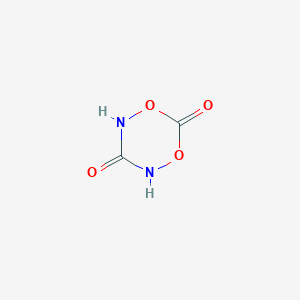
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)

